An In-depth Technical Guide to Methyl 1H-pyrazole-4-carboxylate: Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to Methyl 1H-pyrazole-4-carboxylate: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties, experimental protocols, and potential biological significance of Methyl 1H-pyrazole-4-carboxylate. This heterocyclic compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the realm of drug discovery.
Core Physical and Chemical Properties
Methyl 1H-pyrazole-4-carboxylate is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Melting Point | 145-146 °C | [2] |
| Boiling Point | 271 °C | [2] |
| Density | 1.275 g/cm³ | [2] |
| CAS Number | 51105-90-9 | [1] |
| Appearance | White to Almost white powder to crystal | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Methyl 1H-pyrazole-4-carboxylate. Below is a summary of expected spectroscopic data based on available information for the compound and its derivatives.
¹H NMR Spectroscopy
A proton NMR spectrum of Methyl 1H-pyrazole-4-carboxylate would exhibit characteristic signals for the pyrazole ring protons and the methyl ester group. The chemical shifts are influenced by the solvent used.[4][5]
| Protons | Expected Chemical Shift (δ, ppm) |
| Pyrazole C3-H and C5-H | ~7.9 - 8.2 |
| Methyl (O-CH₃) | ~3.8 |
| NH (pyrazole) | Broad signal, variable position |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Predicted chemical shifts for Methyl 1H-pyrazole-4-carboxylate are based on data for analogous pyrazole derivatives.[6][7][8]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~164 |
| C3 & C5 (pyrazole ring) | ~138 - 140 |
| C4 (pyrazole ring) | ~96 - 110 |
| O-CH₃ (ester) | ~51 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (stretch) | Amine | 3200-3500 (broad) |
| C-H (stretch) | Aromatic/Alkene | 3000-3100 |
| C=O (stretch) | Ester | 1700-1730 |
| C=C / C=N (stretch) | Aromatic ring | 1400-1600 |
| C-O (stretch) | Ester | 1000-1300 |
Mass Spectrometry
The mass spectrum of Methyl 1H-pyrazole-4-carboxylate would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the expulsion of HCN and N₂ from the pyrazole ring.[1][9][10][11][12]
| Ion | m/z |
| [M]⁺ | 126 |
| [M-OCH₃]⁺ | 95 |
| [M-COOCH₃]⁺ | 67 |
Experimental Protocols
Synthesis of Pyrazole-4-Carboxylic Acid Esters (General Procedure)
Methodology:
-
Hydrazone Formation: React a suitable β-keto ester with hydrazine hydrate to form the corresponding hydrazone.
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride, like phosphorus oxychloride (POCl₃).
-
Cyclization: The hydrazone is then treated with the Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to facilitate the cyclization and formation of the pyrazole ring.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is generally achieved through column chromatography on silica gel or by recrystallization.[2][13]
Caption: General workflow for the synthesis and purification of pyrazole-4-carboxylic acid esters.
Purification by Column Chromatography
Methodology:
-
Slurry Preparation: A slurry of silica gel is prepared in a non-polar solvent (e.g., hexane).
-
Column Packing: The slurry is poured into a chromatography column and allowed to pack.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The column is eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to separate the desired compound from impurities.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified Methyl 1H-pyrazole-4-carboxylate.[13]
Biological Relevance and Signaling Pathways
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide range of biological activities.[3][14][15] Derivatives of pyrazole-4-carboxylic acid, in particular, have garnered significant interest as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2][16][17][18] Dysregulation of these pathways is a hallmark of diseases such as cancer and inflammation.
Pyrazole Derivatives as Kinase Inhibitors
Many pyrazole-containing compounds act as competitive inhibitors at the ATP-binding site of kinases.[17][18] The pyrazole ring can form crucial hydrogen bonds and other interactions within the kinase domain, leading to the inhibition of the enzyme's catalytic activity. This, in turn, can block downstream signaling events that promote cell proliferation, survival, and inflammation.
For example, pyrazole carboxamides have been shown to inhibit kinases such as CK2, AKT1, PKA, PKCα, and p38 SAPK.[2][16] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[16][19]
Caption: Representative signaling pathway showing inhibition of the PI3K/AKT pathway by a pyrazole derivative.
Experimental Workflow for Enzyme Inhibition Assay
The following workflow outlines a general procedure for evaluating the inhibitory activity of pyrazole derivatives against a target kinase.
Methodology:
-
Compound Preparation: A stock solution of the pyrazole derivative is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made to obtain a range of concentrations for testing.
-
Kinase Reaction Setup: The kinase assay is performed in a multi-well plate. Each well contains the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Inhibition Assay: The pyrazole derivative at various concentrations is added to the reaction mixture. Control wells with no inhibitor and with a known inhibitor are also included.
-
Incubation: The reaction is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the pyrazole derivative. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.[20]
Caption: Experimental workflow for determining the enzyme inhibitory activity of pyrazole derivatives.
References
- 1. Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR spectrum [chemicalbook.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
